molecular formula C4H11ClN2 B3056947 Piperazine hydrochloride CAS No. 7542-23-6

Piperazine hydrochloride

Cat. No.: B3056947
CAS No.: 7542-23-6
M. Wt: 122.60 g/mol
InChI Key: MSQACBWWAIBWIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine hydrochloride involves several methods. One common route is the reaction of diethanolamine with m-chloroaniline . Alternatively, it can be synthesized by reacting m-chloroaniline with bis(2-chloroethyl)amine or by the reaction of piperazine with m-dichlorobenzene .

Scientific Research Applications

1. Synthesis and Industrial Applications

Piperazine hydrochloride plays a significant role in industrial applications, particularly in the field of medicinal chemistry. A study by Costa et al. (2021) highlights the efficient and eco-friendly synthesis of this compound on a multigram scale. This process is notable for its simplicity, safety, low cost, and high yield, making it valuable in the synthesis of a wide variety of piperazine derivatives used in medicinal chemistry and other fields (Costa, Souza, Facchinetti, & Gomes, 2021).

2. Potential Dual Antihypertensive Agents

Research on this compound derivatives has led to the development of potential dual antihypertensive agents. Marvanová et al. (2016) synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts, which were explored for their antihypertensive properties. This study emphasizes the role of this compound in creating innovative pharmaceutical compounds (Marvanová et al., 2016).

3. Piperazine Derivatives in Medicinal Chemistry

This compound is a key component in the development of various therapeutic agents. Rathi et al. (2016) reviewed the importance of piperazine in drug design, noting its presence in drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, and antidepressant applications. This review highlights the flexibility of piperazine as a building block in drug discovery, underscoring its wide-ranging potential in pharmacology (Rathi, Syed, Shin, & Patel, 2016).

4. Antibacterial Activity

This compound derivatives have also been explored for their antibacterial properties. Kumar et al. (2021) investigated the antibacterial activity of Terazosin hydrochloride drug and its market formulation, derived from piperazine. This research provides insight into the potential of piperazine derivatives in combating various bacterial infections (Kumar, Kumar, & Mazumdar, 2021).

5. Neurological Applications

This compound's impact on the nervous system has been a subject of study. Castillo et al. (1963) discussed the action of piperazine on the neuromuscular system of Ascaris lumbricoides, shedding light on its neurological effects. Such research contributes to a deeper understanding of how this compound interacts with neural pathways (Castillo, Morales, & Sanchez, 1963).

6. Piperazine Derivatives in Central Pharmacological Activity

The central pharmacological activity of piperazine derivatives has been explored extensively. Brito et al. (2018) highlighted the use of piperazine derivatives in therapeutic applications such as antipsychotic, antidepressant, and anxiolytic treatments. This research demonstrates the significance of piperazine in central nervous system-related therapies (Brito, Moreira, Menegatti, & Costa, 2018).

Properties

IUPAC Name

piperazin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.ClH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQACBWWAIBWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC[NH2+]1.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142-64-3
Details Compound: Piperazine, hydrochloride (1:2)
Record name Piperazine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

122.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7542-23-6, 6094-40-2
Record name Piperazine, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7542-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6094-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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